molecular formula C20H42N4O4 B2940851 N1,N12-Di-boc-spermine CAS No. 140652-55-7

N1,N12-Di-boc-spermine

Cat. No.: B2940851
CAS No.: 140652-55-7
M. Wt: 402.58
InChI Key: KBHLGUZPXGDPGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N1,N12-Di-boc-spermine is a spermine linker containing two Boc-protected amino groups . The primary targets of this compound are the cellular activities that are modulated by spermidine, a polyamine . These activities include cellular development and differentiation, stability of DNA, and apoptosis .

Mode of Action

The Boc groups in this compound can be deprotected under mild acidic conditions to form the free amine . This transformation allows the compound to interact with its targets and modulate various cellular activities .

Biochemical Pathways

It is known that spermidine, a polyamine, plays a crucial role in many biological functions, ranging from cell growth, gene regulation, and nucleic acid stabilization to cell proliferation . Therefore, it is likely that this compound, as a spermine linker, may affect similar pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to the roles of spermidine. Spermidine has been reported to play important roles in cell physiology, such as ion channel regulation, bone development, inhibition of lipid formation, and involvement in the maturation of gut and immune systems . Therefore, this compound may have similar effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s Boc groups can be deprotected under mild acidic conditions , suggesting that the pH of the environment could affect its action. Other factors, such as temperature and the presence of other chemicals, could also potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: N1,N12-Di-boc-spermine is synthesized by reacting spermine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The Boc groups protect the amino functionalities during subsequent reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include careful control of reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N1,N12-Di-boc-spermine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHLGUZPXGDPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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